Lipophilicity (XLogP3) Differentiation Versus 3,5-Dimethoxybenzamide and Unsubstituted Benzamide Analogues Retaining the Identical Benzofuran Scaffold
The target compound (2-chlorobenzamide) exhibits a calculated XLogP3 of 5.8, which is 0.7 log units higher than the 3,5-dimethoxybenzamide analogue (XLogP3 = 5.1) and 0.7 log units higher than the unsubstituted benzamide analogue (XLogP3 = 5.1) despite the latter two compounds having different molecular weights and H-bond acceptor counts [1][2]. This higher lipophilicity translates to an approximately 5-fold increase in predicted octanol-water partition coefficient, directly influencing passive membrane permeability predictions.
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.8 |
| Comparator Or Baseline | Comparator 1: N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,5-dimethoxybenzamide (CAS 929412-76-0), XLogP3 = 5.1. Comparator 2: N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide (CAS 929412-53-3), XLogP3 = 5.1. |
| Quantified Difference | ΔXLogP3 = +0.7 log units (approximately 5-fold higher predicted partition coefficient) relative to both comparators |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2.2 (2025.09.15 release) for target; PubChem 2.2 (2025.09.15 release) for Comparators 1 and 2 |
Why This Matters
A 0.7 log unit difference in XLogP3 is a significant driver of differential cell permeability and non-specific binding, impacting nominal potency readouts in cell-based HTS and ranking within screening cascades.
- [1] PubChem. (2025). Compound Summary for CID 41783927, 2-chloro-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide. National Center for Biotechnology Information. Retrieved April 2026. View Source
- [2] PubChem. (2025). Compound Summary for CID 26773482, N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,5-dimethoxybenzamide. National Center for Biotechnology Information. Retrieved April 2026. View Source
